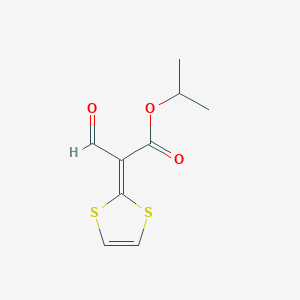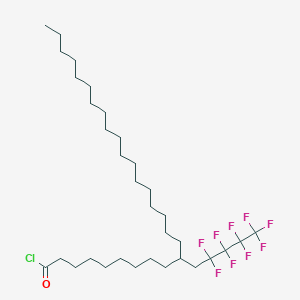
Cerium;oxotin;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium;oxotin;rhodium is a compound that combines cerium, oxotin, and rhodium Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states Oxotin is a less common component, while rhodium is a precious metal known for its catalytic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cerium;oxotin;rhodium typically involves the combination of cerium oxide, oxotin, and rhodium under controlled conditions. One common method is the thermal reduction of cerium oxide nanostructures deposited on a rhodium surface, followed by re-oxidation using carbon dioxide . This process requires precise temperature control to achieve the desired composition and structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as solventless thermolysis, which allows for the production of highly concentrated nanoparticles with minimal environmental impact . This method is advantageous due to its simplicity and cost-effectiveness.
化学反応の分析
Types of Reactions
Cerium;oxotin;rhodium undergoes various chemical reactions, including:
Oxidation: Cerium can switch between Ce(III) and Ce(IV) oxidation states, making it a strong oxidizing agent.
Reduction: The compound can be reduced under specific conditions, such as exposure to hydrogen gas.
Substitution: this compound can participate in substitution reactions, where one element or group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction and carbon dioxide for re-oxidation . The reactions often require controlled temperatures and specific atmospheric conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cerium oxide can produce cerium(III) oxide, while oxidation can yield cerium(IV) oxide .
科学的研究の応用
Cerium;oxotin;rhodium has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles have shown promise in biomedical applications due to their antioxidant properties and ability to switch between oxidation states.
Environmental Catalysis: The compound is used in environmental catalysis to reduce emissions from automotive exhaust and other sources.
Materials Science: This compound is studied for its potential use in advanced materials, such as fuel cells and sensors.
作用機序
The mechanism of action of cerium;oxotin;rhodium involves its ability to switch between different oxidation states, primarily Ce(III) and Ce(IV). This redox behavior allows the compound to participate in various catalytic processes, including the breakdown of pollutants and the promotion of chemical reactions . The molecular targets and pathways involved in these processes include the interaction with reactive oxygen species and the facilitation of electron transfer reactions .
類似化合物との比較
Cerium;oxotin;rhodium can be compared to other cerium-based compounds, such as cerium(IV) oxide and cerium(III) oxide. While these compounds share similar redox properties, this compound’s inclusion of rhodium enhances its catalytic efficiency and stability . Other similar compounds include cerium(IV) sulfate and cerium(IV) nitrate, which are commonly used in analytical chemistry and catalysis .
特性
CAS番号 |
355838-47-0 |
|---|---|
分子式 |
CeORhSn |
分子量 |
377.73 g/mol |
IUPAC名 |
cerium;oxotin;rhodium |
InChI |
InChI=1S/Ce.O.Rh.Sn |
InChIキー |
QUYDQRFPBNUZIG-UHFFFAOYSA-N |
正規SMILES |
O=[Sn].[Rh].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


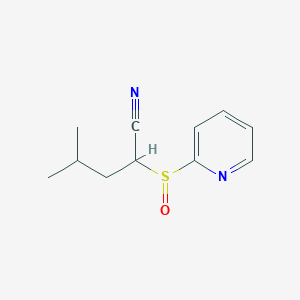

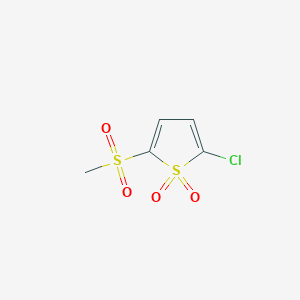
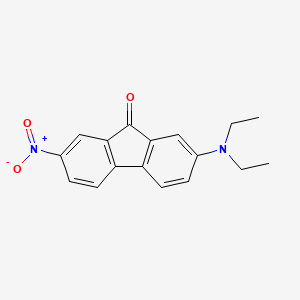
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
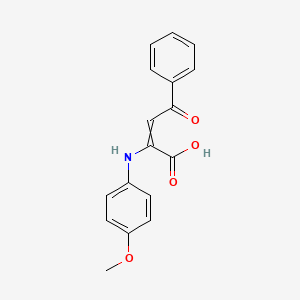
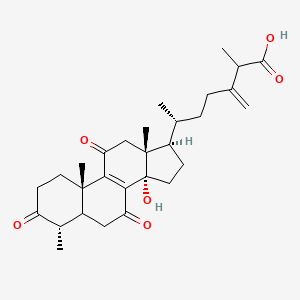
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

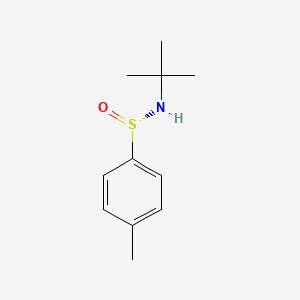
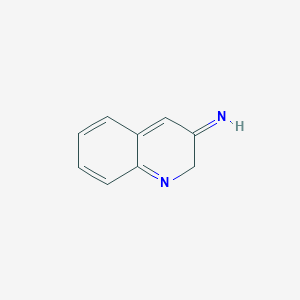
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
